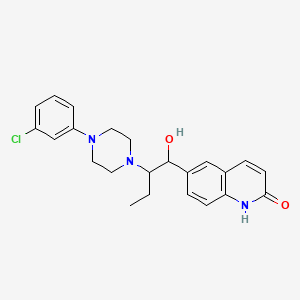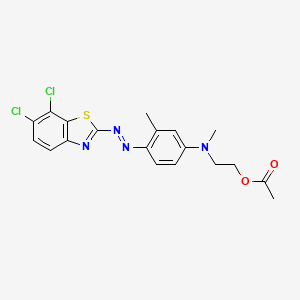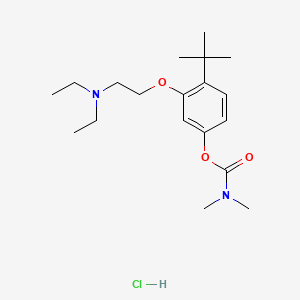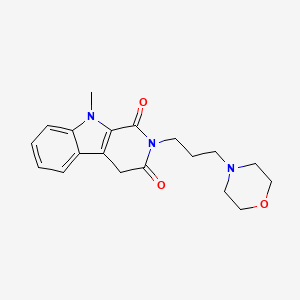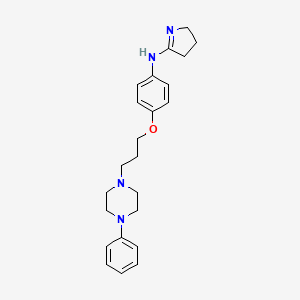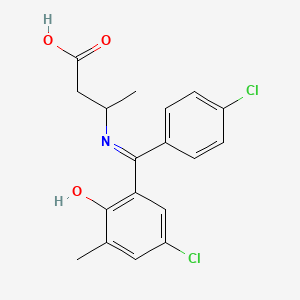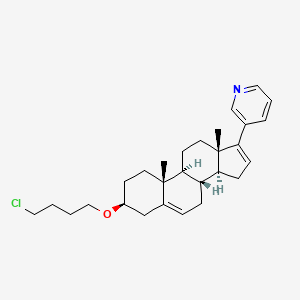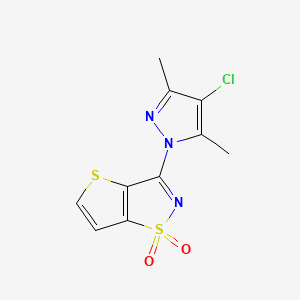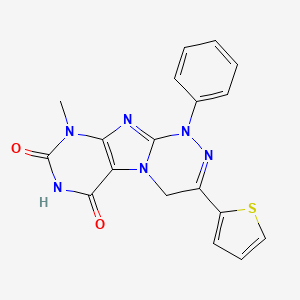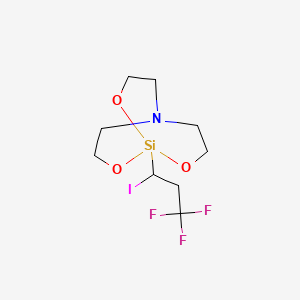
1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(333)undecane is a complex organosilicon compound It features a unique structure with a trifluoromethyl group, an iodine atom, and a bicyclic framework containing oxygen, nitrogen, and silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane typically involves multiple steps. One common route starts with the preparation of the trifluoromethyl iodide precursor. This precursor is then reacted with a silabicyclo compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety during production.
Chemical Reactions Analysis
Types of Reactions
1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane involves its interaction with molecular targets through its functional groups. The trifluoromethyl and iodine groups can participate in various chemical reactions, while the bicyclic framework provides structural stability. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Trimethyl-(3,3,3-trifluoro-1-iodopropyl)silane: This compound shares the trifluoromethyl and iodine groups but lacks the bicyclic framework.
Trifluoromethyl iodide: A simpler compound with only the trifluoromethyl and iodine groups.
1-Iodo-3,3,3-trifluoropropane: Similar in structure but without the additional oxygen, nitrogen, and silicon atoms.
Uniqueness
1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane is unique due to its complex bicyclic structure, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where stability and reactivity are crucial.
Properties
CAS No. |
112330-84-4 |
|---|---|
Molecular Formula |
C9H15F3INO3Si |
Molecular Weight |
397.20 g/mol |
IUPAC Name |
1-(3,3,3-trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H15F3INO3Si/c10-9(11,12)7-8(13)18-15-4-1-14(2-5-16-18)3-6-17-18/h8H,1-7H2 |
InChI Key |
REHIOHLQSDYMGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)C(CC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



